molecular formula C14H14N4OS B2647705 N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1808556-02-6

N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide

Cat. No. B2647705
CAS RN: 1808556-02-6
M. Wt: 286.35
InChI Key: NXBYSBZMLFFXHU-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CPYTA and has been synthesized using different methods.

Scientific Research Applications

CPYTA has shown potential applications in various research fields, including medicinal chemistry, neuroscience, and cancer research. It has been studied for its ability to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. CPYTA has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, CPYTA has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of CPYTA involves its ability to inhibit the activity of certain enzymes, particularly histone deacetylases. Histone deacetylases are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. CPYTA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CPYTA has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CPYTA has been shown to have various biochemical and physiological effects, depending on the research application. Inhibition of histone deacetylases by CPYTA can lead to changes in gene expression patterns, which can affect various cellular processes. In the brain, CPYTA has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. In cancer cells, CPYTA induces cell cycle arrest and apoptosis, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using CPYTA in lab experiments is its ability to inhibit the activity of histone deacetylases, which can lead to changes in gene expression patterns. Additionally, CPYTA has been shown to have neuroprotective and anticancer properties, making it a promising compound for research in these areas. However, one limitation of using CPYTA in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on CPYTA. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another direction is to study its potential use in combination with other compounds for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of CPYTA and its potential toxicity.

Synthesis Methods

CPYTA can be synthesized using different methods, but the most commonly used method involves the reaction between 2-(pyridin-3-yl)-1,3-thiazol-4-ylamine and 1-cyanopropyl acetate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure CPYTA.

properties

IUPAC Name

N-(1-cyanopropyl)-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-2-11(7-15)17-13(19)6-12-9-20-14(18-12)10-4-3-5-16-8-10/h3-5,8-9,11H,2,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBYSBZMLFFXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CC1=CSC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide

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